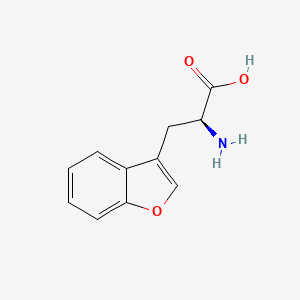

(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid

CAS No.: 72120-70-8

Cat. No.: VC8290473

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72120-70-8 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | (2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | IIQKYWMOMQWBER-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CO2)C[C@@H](C(=O)O)N |

| SMILES | C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzofuran ring fused to a propanoic acid chain, with an amino group at the second carbon position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, imparting distinct stereochemical properties. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid | |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| CAS Number | 72120-70-8 | |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CO2)CC@@HN |

The benzofuran ring contributes to the compound’s aromaticity and fluorescence potential, while the amino acid backbone enables participation in biochemical pathways.

Stereochemical Considerations

The (S)-enantiomer exhibits specific spatial arrangements that influence its interactions with biological targets. Comparative studies with the (R)-form (CAS No. VC15974148) reveal differences in receptor binding affinities, particularly in neurotransmitter systems. For instance, the (R)-enantiomer has shown preliminary neuroprotective effects in vitro, suggesting enantioselective bioactivity.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of (S)-2-amino-3-(benzofuran-3-yl)propanoic acid typically involves multi-step organic reactions:

-

Benzofuran Ring Formation: Starting from 3-benzofurancarboxylic acid, the ring is functionalized via Friedel-Crafts acylation or palladium-catalyzed coupling.

-

Amino Acid Backbone Integration: The benzofuran intermediate is conjugated to a protected amino acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected alanine) using peptide coupling reagents like HATU or EDCI.

-

Deprotection and Purification: Acidic or basic conditions remove protecting groups, followed by chromatographic purification to isolate the (S)-enantiomer.

Industrial Production Challenges

Industrial synthesis faces hurdles in enantiomeric purity and yield optimization. Advances in asymmetric catalysis, such as chiral palladium complexes, have improved stereoselectivity, but scalability remains a concern.

Applications in Biochemical Research

Fluorescent Derivatization of Amino Acids

The compound’s benzofuran moiety exhibits strong fluorescence upon excitation (λₑₓ ≈ 340 nm, λₑₘ ≈ 450 nm), making it valuable for labeling amino acids in HPLC and mass spectrometry assays. Derivatives of (S)-2-amino-3-(benzofuran-3-yl)propanoic acid enhance detection sensitivity in proteomic studies, particularly for low-abundance peptides.

Precursor in Heterocyclic Chemistry

Researchers utilize this compound to synthesize benzofuran-derived analogs with enhanced bioactivity. For example:

-

Antimicrobial Agents: Hybrid structures incorporating quinoline or triazole moieties show MIC values of 2–8 µg/mL against Gram-positive bacteria.

-

Neurological Probes: Derivatives targeting NMDA receptors demonstrate moderate binding affinity (Kᵢ ≈ 150 nM) in preliminary screens.

Biological Significance and Mechanistic Insights

Metabolic Pathways

Decarboxylation of (S)-2-amino-3-(benzofuran-3-yl)propanoic acid yields pyruvic acid, a key intermediate in the citric acid cycle. This reaction, catalyzed by pyridoxal phosphate-dependent decarboxylases, links the compound to cellular energy metabolism.

Receptor Interaction Hypotheses

Structural analogs of this compound exhibit affinity for GABAₐ and serotonin receptors (5-HT₂ₐ). Molecular docking simulations suggest that the (S)-enantiomer’s amino group forms hydrogen bonds with Asp155 and Glu308 residues in the 5-HT₂ₐ binding pocket.

Comparative Analysis with (R)-Enantiomer

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Neuroprotective Activity | Limited data | Moderate activity in vitro |

| Metabolic Turnover | Faster decarboxylation | Slower kinetics |

| Receptor Binding | Preferential 5-HT₂ₐ binding | GABAₐ selectivity |

Enantiomeric divergence underscores the importance of stereochemistry in drug design, particularly for central nervous system targets.

Future Research Directions

-

Enantioselective Pharmacokinetics: Clarify absorption and distribution differences between (S)- and (R)-forms using radiolabeled tracers.

-

Therapeutic Potential: Explore anti-inflammatory and anticancer properties in vivo, leveraging the compound’s fluorescent properties for real-time tracking.

-

Synthetic Methodology: Develop continuous-flow systems to enhance enantiopurity and reduce waste in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume